A detailed, multi-step synthesis for 2-Methyl-5-(trifluoromethoxy)phenylacetic acid is described in the context of developing selective peroxisome proliferator-activated receptor gamma modulators [ [] ]. While this document focuses on scientific applications and not specific synthetic protocols, the cited paper outlines the reactions employed to obtain the target molecule. The synthesis likely involves established methods for constructing the core structure and introducing the desired substituents.
2-Methyl-5-(trifluoromethoxy)phenylacetic acid is identified as a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM) [ [] ]. PPARγ is a nuclear receptor involved in regulating glucose metabolism, adipogenesis, and inflammation. While the precise mechanism of action for this specific compound is not elaborated on in the provided abstract, SPPARγMs generally exert their effects by binding to PPARγ and modulating its transcriptional activity. This modulation can influence the expression of genes involved in glucose uptake, lipid metabolism, and inflammation, ultimately impacting conditions like type 2 diabetes mellitus.
2-Methyl-5-(trifluoromethoxy)phenylacetic acid (MK-0533) has been identified as a potential therapeutic agent for type 2 diabetes mellitus (T2DM) [ [] ]. Preclinical studies have indicated its efficacy in improving glycemic control, comparable to existing treatments like rosiglitazone and pioglitazone. Notably, it demonstrates a reduced potential for adverse effects typically associated with PPARγ agonists, including minimal impact on plasma volume and the absence of cardiac hypertrophy [ [] ]. This suggests a favorable safety profile compared to traditional PPARγ agonists, highlighting its potential as a novel therapeutic approach for T2DM management.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: